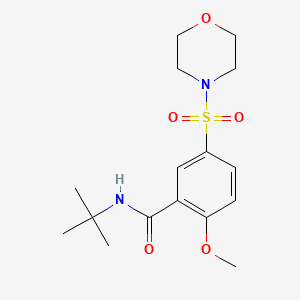
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate, commonly known as BDMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of naturally occurring compounds with diverse biological activities. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of BDMC is not fully understood. However, it is believed that BDMC exerts its pharmacological effects by modulating various signaling pathways. For example, BDMC inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. BDMC also activates the Nrf2 signaling pathway, which is responsible for the antioxidant defense system. Furthermore, BDMC induces cell cycle arrest and apoptosis by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
BDMC has been found to modulate various biochemical and physiological processes in the body. For example, BDMC reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activity of pro-inflammatory enzymes, such as COX-2 and iNOS. BDMC also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces oxidative stress. Moreover, BDMC induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
BDMC has several advantages for lab experiments. It is a synthetic compound, which means that its purity and potency can be easily controlled. BDMC also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, BDMC has some limitations as well. For example, it is relatively expensive compared to other synthetic compounds, which may limit its use in large-scale experiments. Moreover, BDMC has a low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on BDMC. One direction is to investigate the potential of BDMC as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the structure-activity relationship of BDMC and its analogs to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for BDMC may enhance its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of BDMC in vivo may provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
BDMC can be synthesized by the reaction of 3-benzyl-4,7-dimethylcoumarin and cyclohexanecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol. The yield of BDMC obtained from this reaction is about 70-80%.
Applications De Recherche Scientifique
BDMC has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. BDMC also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, BDMC has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, BDMC has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
Propriétés
IUPAC Name |
(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16-13-21(28-24(26)19-11-7-4-8-12-19)23-17(2)20(25(27)29-22(23)14-16)15-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYTNZFVRRMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)



![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)
![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)
![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)

![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)